molecular formula C31H43NO7 B1158049 14-Benzoylneoline CAS No. 99633-05-3

14-Benzoylneoline

Cat. No.: B1158049
CAS No.: 99633-05-3
M. Wt: 541.7 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 14-Benzoylneoline typically involves chemical synthesis. One common method is the combination of benzoyl oxidation and the cyclization reaction of the rattan base . The synthetic route often requires precise control of reaction conditions to ensure the correct formation of the benzoyl group and the rhenine ring structure.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 14-Benzoylneoline undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the benzoyl group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

14-Benzoylneoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Benzoylneoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Uniqueness: 14-Benzoylneoline is unique due to its specific benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

[11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(35,23(27(31)32)25(38-4)26(29)31)22(19)24(18)39-28(34)17-9-7-6-8-10-17/h6-10,18-27,33,35H,5,11-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNPLILPTBDDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known natural sources of 14-Benzoylneoline?

A1: this compound has been isolated from several plant species, including:

  • Aconitum subcuneatum Nakai []
  • Aconitum carmichaeli []
  • Delphinium buschianum Grossh. []

Q2: Has this compound been investigated for its potential to interact with biological targets?

A2: Yes, a study investigated the potential of various Aconitum carmichaeli components, including this compound, to counteract Doxorubicin-induced heart failure. Using a comparative normal/failing rat myocardium cell membrane chromatography analysis system, this compound showed a significant affinity for the failing myocardium model. Further investigation revealed that a related compound, Talatizamine (also present in Aconitum carmichaeli), exhibited high affinity for voltage-dependent K+ channels. This suggests that this compound, with its similar structure, might also interact with ion channels, though further research is needed to confirm this [].

Q3: What is the structural difference between this compound and neoline?

A3: Researchers confirmed the structure of this compound through its derivation from neoline. This involved a benzoylation reaction, suggesting that this compound is simply a benzoylated derivative of neoline [].

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